molecular formula C21H16BrNO4S B8664266 Methyl 2-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromothiophene-3-carboxylate

Methyl 2-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromothiophene-3-carboxylate

Cat. No. B8664266
M. Wt: 458.3 g/mol
InChI Key: IYEYQEKFRIAPLD-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

Methyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-bromothiophene-3-carboxylate (1 g) was stirred in DCM/morpholine (12 mL, 1:1) at rt until all the ester was consumed. The crude mixture was concentrated under reduced pressure. The residue was dissolved in ethyl ether. The white solid was removed. The mother liquid was concentrated under reduced pressure and a 1:1 mixture of ethyl ether/pentane (20 mL) was added. An additional white solid was removed. The organic layer was concentrated under reduced pressure and the crude mixture was placed under high vacumn to remove the excess of morpholine. The crude amine was taken directly to the next reaction step without further purification. Method[1], MS(ESI) 235.9 [M+H], Retention time=1.919 min.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM morpholine
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C2C(COC([NH:18][C:19]3[S:20][CH:21]=[C:22]([Br:28])[C:23]=3[C:24]([O:26][CH3:27])=[O:25])=O)C3C(=CC=CC=3)C=2C=CC=1>C(Cl)Cl.N1CCOCC1>[NH2:18][C:19]1[S:20][CH:21]=[C:22]([Br:28])[C:23]=1[C:24]([O:26][CH3:27])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC=1SC=C(C1C(=O)OC)Br
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
DCM morpholine
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl.N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl ether
CUSTOM
Type
CUSTOM
Details
The white solid was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquid was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a 1:1 mixture of ethyl ether/pentane (20 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
An additional white solid was removed
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the excess of morpholine
CUSTOM
Type
CUSTOM
Details
The crude amine was taken directly to the next reaction step without further purification

Outcomes

Product
Name
Type
Smiles
NC=1SC=C(C1C(=O)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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